5-Hydroxy-PhIP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

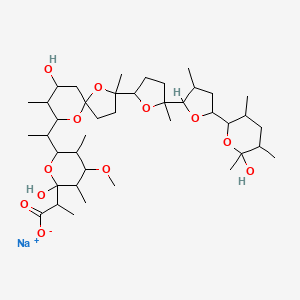

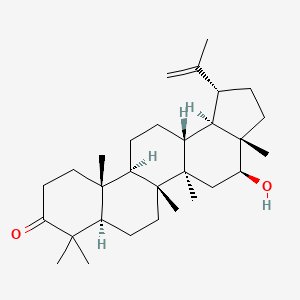

5-Hydroxy-PhIP is a metabolite of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), one of the most abundant heterocyclic amines (HCAs) in cooked meat . PhIP is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . The U.S. Department of Health and Human Services National Toxicology Program has declared PhIP as "reasonably anticipated to be a human carcinogen" .

Synthesis Analysis

PhIP is metabolically activated to the ultimate mutagenic metabolite by N-hydroxylation followed by phase II esterification . One of the products identified in the incubation mixtures is 5-hydroxy-PhIP . It is formed as a degradation product of conjugates formed from N-acetoxy-PhIP and protein, glutathione, or buffer constituents .

Chemical Reactions Analysis

PhIP undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion, which is the critical metabolite implicated in DNA damage and genotoxicity . Both PhIP adducts and 5-OH-PhIP are formed by similar routes of activation of N-OH-PhIP .

Applications De Recherche Scientifique

Biomarker for Genotoxic Dose of PhIP : 5-Hydroxy-PhIP is formed in vivo and is excreted in urine, indicating its potential as a urinary biomarker for the bioactive dose of PhIP. This was demonstrated in a study where rats orally dosed with PhIP excreted 5-Hydroxy-PhIP in their urine, suggesting its role as a marker for human biomonitoring studies of PhIP exposure (Frandsen, Frederiksen & Alexander, 2002).

Formation as a Degradation Product : 5-Hydroxy-PhIP is also formed as a degradation product of conjugates from N-acetoxy-PhIP and protein or other cellular constituents. This suggests a pathway in the metabolic activation of PhIP, where 5-Hydroxy-PhIP could serve as a biomarker for the formation of the ultimate mutagenic metabolite of PhIP (Frandsen & Alexander, 2000).

Intestinal Absorption and Transport : Another study developed an LC-MS method with online-solid-phase-extraction for quantification of PHIP and its mammalian and bacterial metabolites, including 5-Hydroxy-PhIP, in biological samples. This method was used to investigate the transport of PHIP-M1, a bacterial metabolite of PHIP, suggesting the importance of understanding the intestinal absorption and transport mechanisms of PHIP and its metabolites (Willenberg et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

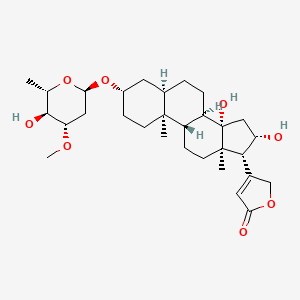

2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOYOLOUKGRSJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857822 |

Source

|

| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-PhIP | |

CAS RN |

159471-46-2 |

Source

|

| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)

![1-(3-Ethylureido)-1-oxopropan-2-yl 3-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B604935.png)

![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)